molecular formula C17H20N2O4S B2355555 4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide CAS No. 346639-40-5

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide

Cat. No.: B2355555
CAS No.: 346639-40-5
M. Wt: 348.42
InChI Key: YYNLCASTGGOMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylsulfamoyl group attached to the benzene ring and a phenoxyethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to sulfonation to introduce the dimethylsulfamoyl group. The final step involves the reaction of the sulfonated aniline with 2-phenoxyethyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the phenoxyethyl group can enhance lipophilicity and facilitate membrane penetration. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfamoyl)-N-(2-phenoxyethyl)benzamide
  • 4-(dimethylsulfamoyl)-N-(2-methoxyethyl)benzamide
  • 4-(dimethylsulfamoyl)-N-(2-phenylethyl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide is unique due to the specific combination of the dimethylsulfamoyl and phenoxyethyl groups. This combination imparts distinct physicochemical properties, such as enhanced solubility and specific binding affinity, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-8-14(9-11-16)17(20)18-12-13-23-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNLCASTGGOMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.